3-(Cyclopropanecarboxamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropanecarboxamido)propanoic acid is an organic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carboxamide group, which is further connected to a propanoic acid moiety. It is also known by other names such as N-(Cyclopropylcarbonyl)-β-alanine and 3-(Cyclopropylformamido)propanoic acid .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
The specific mode of action of 3-(Cyclopropanecarboxamido)propanoic acid is currently unknown . As with the targets, compounds with similar structures, like indole derivatives, have been shown to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Related compounds such as cyclopropane fatty acids have been studied for their role in lipid metabolic pathways . Additionally, indole-3-propionic acid (IPA), a gut microbiota metabolite, has been shown to promote cholesterol efflux from macrophages via the miR-142-5p/ABCA1 signaling pathway .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as indole derivatives, have been extensively studied .
Result of Action
Related compounds such as ipa have been shown to restore social function and hippocampal inhibitory synaptic transmission in a 16p112 microdeletion mouse model .
Action Environment
The gut microbiota has been shown to play a significant role in the production of related compounds such as ipa .
Preparation Methods
The synthesis of 3-(Cyclopropanecarboxamido)propanoic acid typically involves the reaction of cyclopropanecarboxylic acid with β-alanine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a suitable solvent like dichloromethane .
Chemical Reactions Analysis
3-(Cyclopropanecarboxamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where reagents like alkyl halides can introduce new alkyl groups.
Hydrolysis: Acidic or basic hydrolysis can break the amide bond, yielding cyclopropanecarboxylic acid and β-alanine.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction results in amines.
Scientific Research Applications
3-(Cyclopropanecarboxamido)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its amide functionality.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Comparison with Similar Compounds
3-(Cyclopropanecarboxamido)propanoic acid can be compared with other similar compounds, such as:
N-(Cyclopropylcarbonyl)-β-alanine: Similar in structure but may have different reactivity due to slight variations in the functional groups.
3-(Cyclopropylformamido)propanoic acid: Another name for the same compound, highlighting the formamido group.
Propanoic acid derivatives: Compounds like 3-(Cyclopropylamino)propanoic acid, which have similar backbone structures but different substituents, leading to varied chemical and biological properties
The uniqueness of this compound lies in its specific combination of a cyclopropane ring and an amide group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(cyclopropanecarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-6(10)3-4-8-7(11)5-1-2-5/h5H,1-4H2,(H,8,11)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBLPGFRQKEIIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.